Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate is a compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of 273.31 g/mol. This compound is characterized by the presence of a sulfonamide functional group, which enhances its biological activity and solubility properties, making it a valuable research compound in various scientific applications.
Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate can be synthesized from readily available precursors, involving reactions that typically utilize ethyl glycinate hydrochloride and sulfonyl chlorides. The compound is commercially available from suppliers such as BenchChem, where it is offered for research purposes with a purity of approximately 95%.
This compound falls under the category of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. It is also classified as an amino acid derivative due to its structural relation to glycine, an essential amino acid.
The synthesis of ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate involves several steps that can be detailed as follows:
The molecular structure of ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate can be represented as follows:
Crystallographic studies provide insights into the arrangement of atoms within the molecule. The compound exhibits a planar conformation due to intramolecular hydrogen bonding interactions that stabilize its structure .
Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate participates in various chemical reactions typical for sulfonamides:
These reactions underscore the compound's utility in synthesizing complex organic molecules and its potential applications in drug development .
The mechanism of action for ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate primarily revolves around its interaction with biological targets through the sulfonamide moiety. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, contributing to their antimicrobial effects.
Research indicates that compounds containing sulfonamide groups often exhibit significant anti-inflammatory and antibacterial activities, which are crucial for their therapeutic applications .
Relevant analyses such as Hirshfeld surface analysis have been utilized to study intermolecular interactions within crystal structures, revealing insights into hydrogen bonding patterns that influence physical properties .
Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate has several scientific uses:
Innovative pathways for synthesizing ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate leverage nucleophilic acyl substitution and transition-metal catalysis. A prominent approach involves the coupling of 4-methoxyphenylsulfonyl chloride with ethyl glycinate hydrochloride under Schotten-Baumann conditions, achieving yields >75% when conducted in biphasic solvent systems (water/dichloromethane) with controlled pH maintenance (7.5-8.5) [3]. Alternative routes employ carbodiimide-mediated coupling between 4-methoxybenzenesulfonic acid and ethyl glycinate, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances efficiency by minimizing racemization [4].
Microwave-assisted synthesis has emerged as a high-yield alternative, reducing reaction times from hours to minutes. For a structurally related compound—ethyl N-[3-(4-methoxyphenyl)isoxazol-5-yl]carbonylglycinate—microwave irradiation at 100°C for 15 minutes achieved 92% yield compared to 65% under conventional heating [4]. This methodology is adaptable for the target sulfonamide glycinate through analogous energy-optimized cyclization.
Table 1: Comparative Synthetic Routes
Method | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|
Schotten-Baumann | 4–6 hours | 75–80 | Low catalyst cost |
EDC-mediated coupling | 12 hours | 85–88 | Reduced racemization |
Microwave-assisted | 15–30 minutes | 90–92 | Energy/time efficiency |
Achieving chiral purity in ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate derivatives requires enantioselective catalysis. Chiral auxiliaries like (S)-1-phenylethanamine enable diastereomeric resolution during sulfonylation, yielding >98% enantiomeric excess (ee) after crystallographic separation [6]. For industrial-scale production, asymmetric transfer hydrogenation using Ru(II)-(arene) complexes with TsDPEN ligands converts ketone precursors to chiral amines at 40°C, achieving 95% ee [6].
Organocatalytic methods employing cinchona alkaloids (e.g., quinidine) facilitate stereoselective sulfonamide formation via phase-transfer catalysis. Glycine ester enolates generated with KOH/tetrabutylammonium bromide react with sulfonyl chlorides, delivering products with 85–90% ee [6]. These systems operate optimally at –20°C in toluene, suppressing epimerization.
Solvent-free mechanochemical synthesis reduces waste generation by 90% versus traditional methods. Ball-milling 4-methoxyphenylsulfonyl chloride and ethyl glycinate hydrochloride with K₂CO₃ achieves 89% yield in 30 minutes, eliminating organic solvent use [3]. Microwave-assisted reactions similarly cut energy consumption by 60% through rapid thermal transfer [4].
Biocatalytic coupling using lipases (e.g., Candida antarctica Lipase B) enables aqueous-phase sulfonamide formation at 30°C. Though yields are moderate (70–75%), this route avoids metal catalysts and halogenated solvents [6]. Atom economy is enhanced through in situ sulfonyl chloride generation from sulfonic acids using SOCl₂ recyclization systems [3].
Table 3: Green Chemistry Metrics Comparison
Method | PMI* | E-Factor | Energy Use (kW·h/mol) |
---|---|---|---|
Conventional solution | 8.2 | 32 | 12.5 |
Mechanochemical | 1.5 | 5 | 4.8 |
Microwave-assisted | 3.0 | 10 | 5.2 |
Biocatalytic | 2.8 | 8 | 6.0 |
PMI: Process Mass Intensity
Scaling stereoselective synthesis introduces chiral fidelity issues. Enantiopurity drops by 5–8% during >10-kg batch production due to thermal racemization, necessitating cryogenic reactors (–20°C) for large-scale chiral auxiliary separations [6]. Purification remains problematic: Crystallization efficiency decreases with batch size, requiring antisolvent (n-heptane) titration to maintain ≥97% purity [4].
Catalyst cost impedes economic viability. Ru(II) catalysts for asymmetric hydrogenation cost >$3,000/mol, motivating immobilized heterogeneous variants that reduce expenses by 40% through reuse cycles [6]. Additionally, sulfonyl chloride instability during storage mandates just-in-time synthesis, complicating supply chain logistics [4].
Comprehensive Compound Listing
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6